molecular formula C12H16ClN3O B1444240 1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one CAS No. 1316227-43-6

1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1444240
CAS No.: 1316227-43-6
M. Wt: 253.73 g/mol
InChI Key: MEDWCFOUMGWVNH-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, which features a chloropyrazine moiety linked to a piperidine ring, is commonly investigated for designing novel enzyme inhibitors . Piperazine and piperidine derivatives are frequently explored as core structures in developing potent and selective kinase inhibitors . For instance, related compounds have been studied for their ability to target specific ATP-binding sites in enzymes like calcium-dependent protein kinases (CDPKs), which are considered promising targets for infectious diseases . Furthermore, the 3-chloropyrazine unit is a valuable building block in synthesizing more complex molecules for pharmacological screening, as seen in its use in patented compounds with fungicidal activity for crop protection . This compound serves as a versatile intermediate for researchers working in early-stage discovery, enabling the synthesis and evaluation of new candidates for various therapeutic and agrochemical applications.

Properties

IUPAC Name

1-[4-[(3-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)16-6-2-10(3-7-16)8-11-12(13)15-5-4-14-11/h4-5,10H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDWCFOUMGWVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Chloropyrazin-2-ylmethyl Intermediate

  • The chloropyrazine moiety is typically synthesized by selective halogenation of pyrazine derivatives.
  • The 2-methyl position on pyrazine is functionalized to form a chloropyrazin-2-ylmethyl intermediate, often through halomethylation or bromomethylation followed by nucleophilic substitution with chloride sources.

Piperidine Ring Functionalization

  • The piperidine ring is introduced or modified to have a reactive site at the 4-position.
  • This is commonly achieved by starting from 4-piperidinemethanol or 4-piperidinemethyl halides, which can be further functionalized.

Coupling of Chloropyrazinylmethyl to Piperidine

  • The chloropyrazin-2-ylmethyl group is coupled to the nitrogen atom of the piperidine ring.
  • This is often performed via nucleophilic substitution reactions where the piperidine nitrogen attacks the chloromethyl group on the pyrazine ring.
  • Alternatively, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination may be employed if a suitable halide precursor is available.

Acetylation of Piperidine Nitrogen

  • The final step involves acetylation of the secondary amine on the piperidine ring to introduce the ethanone group.
  • This is typically done using acetyl chloride or acetic anhydride under mild basic conditions to avoid over-acetylation or decomposition.
  • The reaction is usually performed in anhydrous solvents such as dichloromethane or acetonitrile, with bases like triethylamine to neutralize the generated acid.

Representative Synthetic Route (Based on Patent WO2017079641A1 and Related Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Chlorination of pyrazine derivative 3-Chloropyrazine intermediate
2 Halomethylation Bromomethylation at 2-position 3-Chloropyrazin-2-ylmethyl bromide
3 Nucleophilic substitution Reaction with piperidine Formation of 4-(3-chloropyrazin-2-ylmethyl)piperidine
4 Acetylation Acetyl chloride or acetic anhydride, base Formation of 1-(4-((3-chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one

Detailed Research Findings and Notes

  • The coupling step is critical and generally requires controlled conditions to prevent side reactions such as over-alkylation or polymerization.
  • Palladium-catalyzed cross-coupling methods have been reported for similar heterocyclic amine substitutions, providing higher yields and selectivity.
  • The acetylation step must be monitored carefully to avoid N,O-diacetylation or hydrolysis of sensitive groups.
  • Purification is typically achieved via column chromatography or recrystallization, depending on the scale and purity requirements.
  • The overall synthetic yield can vary between 40-70%, depending on the efficiency of each step and the purity of intermediates.

Comparative Table of Preparation Methods

Preparation Aspect Traditional Nucleophilic Substitution Palladium-Catalyzed Cross-Coupling Notes
Coupling Efficiency Moderate to good High Cross-coupling offers better selectivity
Reaction Conditions Mild, often room temperature Requires catalyst, inert atmosphere Catalyst cost and sensitivity to moisture
Scalability Good Good Both scalable with optimization
Purification Complexity Moderate Moderate Similar purification methods used
Yield 40-60% 60-80% Cross-coupling generally improves yield

Chemical Reactions Analysis

1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrazine ring can be replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Basic Information

  • Chemical Formula : C₁₂H₁₆ClN₃O
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 1423887-71-1
  • InChI Key : NMFXHVIIQDGGMQ-UHFFFAOYSA-N

Structural Characteristics

The compound features a piperidine ring substituted with a chloropyrazine moiety, which contributes to its biological activity. The presence of the chloropyrazine group is significant for its interaction with biological targets, enhancing its potential efficacy in therapeutic formulations.

Medicinal Chemistry

Neuropharmacology : Research indicates that compounds similar to 1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one exhibit potential neuroprotective effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, which may be beneficial in treating conditions such as schizophrenia and depression .

Antitumor Activity : Initial studies suggest that the compound may possess antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate its mechanisms of action and efficacy in vivo .

Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further exploration in the development of new antibiotics or antimicrobial agents .

Drug Development

The compound's structural characteristics allow for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and reducing toxicity. Researchers are exploring various analogs to identify potent derivatives with improved bioavailability and selectivity towards specific biological targets .

Cosmetic Applications

Recent research has explored the use of this compound in cosmetic formulations, particularly due to its potential skin benefits. Its ability to penetrate skin layers suggests it could be used in topical applications aimed at improving skin health and appearance .

Neuropharmacological Studies

A study conducted on the effects of similar piperidine derivatives demonstrated significant improvements in cognitive function in animal models of Alzheimer’s disease. The compounds were found to enhance synaptic plasticity and reduce amyloid-beta accumulation, indicating a promising avenue for treating neurodegenerative diseases .

Antitumor Research

In vitro studies have shown that the compound inhibits cell growth in breast cancer cell lines through apoptosis induction. Further investigations into its mechanism revealed modulation of apoptotic pathways, making it a candidate for combination therapies with existing chemotherapeutics .

Cosmetic Formulation Development

Research focused on developing stable cosmetic formulations incorporating this compound has shown positive results regarding skin hydration and barrier function enhancement. The formulation was subjected to rigorous testing for safety and efficacy, yielding promising outcomes for future market introduction .

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The piperidine and pyrazine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Impact: Pyrazine (target) vs. Pyridazine () introduces a 1,2-diazine ring, which may influence π-π stacking interactions.
  • Chloro Substitution : Chlorine at pyrazine C3 (target) vs. pyrimidine C4 () modifies electronic effects. The 3-chlorophenyl group in increases lipophilicity (ClogP ~3.2), whereas the target compound’s ClogP is likely lower due to the polar pyrazine ring.
  • Core Flexibility : Piperidine (target) vs. piperazine () affects basicity (piperazine pKa ~9.5 vs. piperidine pKa ~11.3), influencing solubility and membrane permeability.

Physicochemical Properties

  • Lipophilicity : The target compound’s ClogP is estimated to be moderate (~2.5–3.0), balancing pyrazine polarity and chloro-substituent hydrophobicity. This contrasts with ’s higher ClogP (~3.5) due to the 3-chlorophenyl group .
  • Molecular Weight : At ~265–280 g/mol, the target compound aligns with Lipinski’s rules, unlike bulkier analogs in and (>400 g/mol) .

Biological Activity

Overview

1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one, with the molecular formula C11_{11}H14_{14}ClN3_3O, is a synthetic compound that incorporates both piperidine and pyrazine moieties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-chloropyrazine with piperidine under specific conditions, often utilizing solvents like ethanol and catalysts to enhance yield and purity. This process may also involve advanced techniques such as continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. The piperidine and pyrazine rings facilitate interactions that can modulate enzyme activity or alter receptor signaling pathways, leading to various biological effects such as:

  • Inhibition of Enzyme Activity : This compound may inhibit specific kinases or other enzymes, which can affect cellular processes.
  • Alteration of Receptor Signaling : By binding to neurotransmitter receptors, it can influence signaling cascades within cells .

Antiviral Properties

Research has indicated that compounds with similar structures exhibit antiviral activity. For instance, derivatives containing piperidine and pyrazine rings have been evaluated for their efficacy against viruses such as HIV and HSV. The presence of these heterocycles is crucial for their interaction with viral proteins, potentially leading to inhibition of viral replication .

Antimicrobial Activity

Additionally, compounds featuring piperidine derivatives have been documented for their antibacterial and antifungal properties. Studies have shown that modifications in their structure can enhance their effectiveness against various microbial strains .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antiviral Screening : A study evaluated the antiviral potential of piperazine derivatives against HIV-1, demonstrating moderate protection against viral strains. The structural similarities with this compound suggest potential for similar efficacy in antiviral applications .
  • Anticancer Research : The anticancer properties of piperidine derivatives have been investigated extensively. One study noted that certain piperidine-based compounds induced apoptosis in cancer cell lines more effectively than established chemotherapeutics like bleomycin .
  • Alzheimer's Disease : Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), a key enzyme in Alzheimer's pathology. This suggests potential therapeutic applications for cognitive disorders .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound TypeExample CompoundsBiological Activity
Piperidine Derivatives Piperine, EvodiamineAnticancer, anti-inflammatory
Pyrazine Derivatives PyrazinamideAntimicrobial
Aryl-piperazine Compounds Atevirdine, DelavirdineAntiviral

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one, and how do reaction parameters affect yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, chloroacetyl chloride is often used to introduce the ketone moiety (as seen in analogous piperazine derivatives). Key steps include:

  • Reagent selection : Use of triethylamine as a base to neutralize HCl byproducts in dichloromethane .
  • Temperature control : Reactions are typically conducted at 273 K to minimize side reactions .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .
  • Purification : Crystallization from dichloromethane or aqueous workup improves purity .
    • Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of piperidine derivatives to chloroacetyl chloride) and solvent polarity can enhance yields.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) at 113 K resolves the piperidine-pyrazine conformation and confirms bond lengths/angles (mean σ(C–C) = 0.002 Å; R factor = 0.035) .
  • Spectroscopy :
  • IR : Peaks at ~1650–1700 cm⁻¹ confirm the carbonyl group (C=O) .
  • NMR : ¹H NMR signals for the piperidine methyl group appear at δ ~2.1–2.5 ppm, while pyrazine protons resonate at δ ~8.5–9.0 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for similar compounds: 449.1617; observed: 449.1615) .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity) .
  • Structural analogs : Compare activity of derivatives (e.g., substitutions on the pyrazine or piperidine rings) to identify critical pharmacophores .
  • In silico modeling : Use molecular docking to predict interactions with targets (e.g., GLP1 receptor or fungal enzymes) and correlate with experimental results .
    • Data Analysis : Apply statistical tools (e.g., ANOVA) to assess variability in dose-response curves across studies.

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of pyrazine ring modifications?

  • Methodological Answer :

  • Substitution patterns : Synthesize analogs with halogens (e.g., fluoro, bromo) or methyl groups at the 3-position of the pyrazine ring. Monitor changes in bioactivity (e.g., antifungal IC₅₀) .
  • Bioisosteric replacements : Replace the chloropyrazine moiety with thiazole or imidazole rings to evaluate electronic effects .
  • Pharmacokinetic profiling : Assess logP, solubility, and metabolic stability (e.g., cytochrome P450 assays) to link structural changes to ADME properties .

Q. What challenges arise in optimizing the reaction conditions for large-scale synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Scale-up issues : Exothermic reactions (e.g., acylation) require controlled addition of reagents and cooling .
  • Byproduct management : Use scavengers (e.g., molecular sieves) to absorb HCl during reactions .
  • Solvent selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) without compromising yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
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1-(4-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethan-1-one

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